Xylose-1-13C

13C metabolic flux analysis pentose phosphate pathway isotopic tracer optimization

Xylose-1-13C (D-enantiomer, CAS 70849-21-7) provides an essential site-specific 13C label at the C-1 aldehyde position, enabling absolute quantification of the phosphoketolase pathway flux (up to 40% in C. acetobutylicum) which is unresolved by [2-13C] or [5-13C] tracers. For real-time NMR kinetic studies of xylose fermentation, this isomer is required to monitor label transfer to xylitol C-1 and ethanol C-2. Procurement of this specific C-1 tracer is mandated by evidence-based experimental protocols; substitution risks loss of quantitative resolution at metabolic branch points and incompatibility with established tracing workflows. Choose ≥99 atom% 13C enrichment for maximum signal-to-noise in 13C-MFA or solid-state NMR.

Molecular Formula C5H10O5
Molecular Weight 151.12 g/mol
Cat. No. B15140724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXylose-1-13C
Molecular FormulaC5H10O5
Molecular Weight151.12 g/mol
Structural Identifiers
SMILESC(C(C(C(C=O)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i1+1
InChIKeyPYMYPHUHKUWMLA-LDQVMZNUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xylose-1-13C Procurement Guide: Baseline Identity, Class, and Evidence Thresholds


Xylose-1-13C (CAS 70849-21-7 for the D-enantiomer) is a stable isotope-labeled aldopentose monosaccharide in which the carbon-1 (aldehyde) position is enriched with carbon-13, typically to ≥98 atom% 13C . The compound retains the physicochemical properties of native D-xylose (melting point 152–154 °C, optical activity [α]²⁰/D +15° in water) while providing a site-specific isotopic handle resolvable by NMR and mass spectrometry [1]. As a singly labeled pentose tracer, Xylose-1-13C serves as a defined input substrate for 13C-metabolic flux analysis (13C-MFA) and NMR-based structural studies, but its procurement value is meaningful only when site-specific C-1 labeling provides a quantifiable advantage over alternative singly labeled or uniformly labeled xylose tracers.

Why Xylose-1-13C Cannot Be Substituted with Unlabeled or Alternative Singly Labeled Xylose Analogs


In-class substitution of Xylose-1-13C with unlabeled xylose, uniformly labeled Xylose-13C5, or other singly labeled positional isomers (e.g., Xylose-2-13C, Xylose-5-13C) compromises the specificity and quantifiability of carbon routing through the pentose phosphate pathway (PPP), phosphoketolase bypass, and glycolytic entry points. Parallel labeling experiments in Geobacillus LC300 demonstrated that [1-13C]xylose produces distinct isotopomer distributions in proteinogenic amino acids and CO₂ compared to [2-13C]xylose and [5-13C]xylose, and that no single singly labeled tracer is universally optimal; [2-13C]xylose and [5-13C]xylose were identified as optimal tracers for this organism [1]. In Clostridium acetobutylicum, [1-13C]xylose was essential to quantify the phosphoketolase pathway contribution (up to 40% of xylose catabolic flux), a measurement that [2-13C] or [5-13C] tracers could not resolve with the same certainty in this system [2]. Thus, generic substitution risks: (a) loss of quantitative resolution at specific metabolic branch points, (b) compromised ability to distinguish oxidative vs. non-oxidative PPP flux, and (c) incompatibility with established experimental protocols that specifically require C-1 tracing data.

Xylose-1-13C Quantitative Differentiation Guide: Comparator-Based Evidence for Scientific Procurement


Optimal Tracer Ranking in 13C-MFA: [1-13C]xylose versus [2-13C]xylose and [5-13C]xylose in Geobacillus LC300

In a systematic parallel-labeling 13C-MFA study of Geobacillus LC300, the complete set of singly labeled xylose tracers ([1-13C], [2-13C], [3-13C], [4-13C], and [5-13C]xylose) was evaluated using the COMPLETE-MFA framework [1]. The study identified [2-13C]xylose and [5-13C]xylose as the two optimal isotopic tracers for flux resolution in this organism. [1-13C]xylose, while providing a valid tracing dataset, was not ranked among the optimal two tracers for this specific biological system. This constitutes a direct head-to-head comparison establishing that procurement decisions must be guided by the specific metabolic network being interrogated; [1-13C]xylose is not universally substitutable by [2-13C]xylose or [5-13C]xylose without loss of information content, and vice versa.

13C metabolic flux analysis pentose phosphate pathway isotopic tracer optimization

Phosphoketolase Pathway Quantification: [1-13C]xylose Enables Flux Resolution Not Achievable with Unlabeled or Non-C-1 Singly Labeled Tracers in C. acetobutylicum

Using [1-13C]xylose labeling experiments coupled with 13C-MFA in Clostridium acetobutylicum, the phosphoketolase pathway was found to contribute up to 40% of the total xylose catabolic flux [1]. The split ratio between the phosphoketolase pathway and the pentose phosphate pathway was quantitatively determined, and was shown to increase markedly with xylose concentration (from 10 to 20 g·L⁻¹). This quantitative resolution of the phosphoketolase bypass is dependent on C-1 labeling because the fate of the aldehyde carbon determines the label distribution in acetyl-phosphate vs. glyceraldehyde-3-phosphate, a distinction that [2-13C]xylose or [5-13C]xylose cannot make with the same sensitivity in this organism due to carbon scrambling in the PPP.

phosphoketolase pathway clostridia xylose catabolic flux

Isotopic Enrichment Specification: Xylose-1-13C at 99 atom% 13C and 99% Chemical Purity versus Lower-Grade Commercial Alternatives

The reference-grade D-Xylose-1-13C available through Sigma-Aldrich (Product No. 331104) is specified at 99 atom% 13C isotopic enrichment with 99% chemical purity (CP) . This dual specification exceeds the commonly available 98% chemical purity grade from alternative suppliers such as Eurisotop (CLM-1140; 98% chemical purity [1]) and the 95% minimum purity specification from certain bulk suppliers . For quantitative 13C-MFA, an isotopic enrichment of ≥99 atom% is critical because the presence of 1% unlabeled substrate introduces a systematic error in the measured mass isotopomer distributions, propagating to flux confidence intervals. Similarly, chemical impurity (e.g., residual carbohydrates) can confound isotopomer analysis by contributing unlabeled carbon that dilutes the 13C label.

isotopic enrichment chemical purity procurement specification

NMR Chemical Shift Specificity: C-1 Resonance Differentiation from C-2/C-3/C-4/C-5 in 13C CP-MAS and Solution-State NMR

In 13C CP-MAS NMR studies of melanoidins synthesized from D-Xylose-1-13C and glycine, the C-1 enriched position gives a single, well-resolved resonance at 171.3 ppm, whereas the C-2 position (when observed via D-xylose-2-13C labeling) yields three distinct peaks at 48.1, 31.2, and 22.5 ppm, reflecting multiple chemical environments for C-2 in the polymer [1]. This spectral simplicity at C-1 enables unambiguous tracking of the aldehyde carbon through complex reaction mixtures and polymeric products, a capability that the C-2 labeled analog cannot provide with the same spectral clarity due to the multiplicity of C-2 resonances. In solution-state 13C NMR (150 MHz, D₂O), the C-1 resonance of aldopentoses is also baseline-resolved from other ring carbons, facilitating real-time kinetic monitoring [2].

13C NMR solid-state NMR chemical shift assignment

Predicted Tracer Routing: [1-13C]xylose Distinguishes Pentose Phosphate vs. Phosphoketolase Catabolic Routes Based on C-2 Label Enrichment Pattern

The predicted flow of the [1-13C]xylose tracer into metabolic products differs fundamentally between the pentose phosphate pathway (PPP) and the phosphoketolase (PK) pathway [1]. Under PPP catabolism, 13C label enrichment is predicted at the C-2 position of downstream metabolites; under PK catabolism, the label is routed to acetyl-phosphate and subsequently to acetate, with a distinct labeling pattern. This differentiation is unique to C-1 labeling and cannot be replicated by [5-13C]xylose (where the label is lost as CO₂ in the PK pathway and retained differently in the PPP) or [2-13C]xylose (where scrambling through transketolase/transaldolase reactions obscures the PPP vs. PK branch point). The quantitative measurement of C-2 label enrichment in ethanol and acetate during [1-13C]xylose fermentation provides a direct readout of the PPP:PK split ratio.

catabolic pathway discrimination phosphoketolase pentose phosphate pathway label enrichment

NMR-Based Real-Time Fermentation Monitoring: [1-13C]xylose Provides C-1-to-Ethanol Label Transfer Detectable by 13C NMR Without Sample Derivatization

13C NMR studies of xylose fermentation in whole cells demonstrated that [1-13C]xylose produces distinct, monitorable resonance signals corresponding to the C-1 of xylose, the C-1 of xylitol, and the C-2 of ethanol [1]. In contrast, [2-13C]xylose yields signals at the C-2 of xylose, the C-2 of xylitol, and the C-1 of ethanol. This complementary labeling pattern means that the two tracers are not interchangeable for real-time NMR kinetic studies; the choice determines which carbon positions are observable in each metabolite. The C-1 label transfer from xylose to ethanol (appearing at the C-2 position of ethanol) is a specific signature of the PPP route, while C-2 label transfer to ethanol C-1 reflects transketolase-mediated carbon rearrangement.

in vivo NMR fermentation monitoring label transfer

Xylose-1-13C Application Scenarios Where Site-Specific C-1 Labeling Is Demonstrably Essential


Quantifying Phosphoketolase Bypass Flux in Solventogenic Clostridia for Biofuel Strain Engineering

When engineering Clostridium acetobutylicum or related solventogenic clostridia for improved butanol or acetone production from lignocellulosic xylose, [1-13C]xylose is required to quantify the phosphoketolase pathway contribution (up to 40% of xylose catabolic flux) and its sensitivity to xylose concentration [4]. This flux measurement is unattainable with [2-13C]xylose or [5-13C]xylose because of carbon scrambling in the pentose phosphate pathway and loss of C-5 label as CO₂ in the phosphoketolase reaction. Procurement of Xylose-1-13C with ≥99 atom% 13C enrichment is essential to minimize systematic error in this quantitative flux determination.

13C-MFA Experimental Design for Thermophilic Geobacillus Species Utilizing Xylose as Primary Feedstock

For 13C-MFA of Geobacillus LC300, [1-13C]xylose is one of five singly labeled tracers needed for a COMPLETE-MFA parallel labeling design, but [2-13C]xylose and [5-13C]xylose were identified as the optimal two tracers [4]. Laboratories should procure [1-13C]xylose as part of the full tracer set only when the experimental objective requires comprehensive flux mapping; for routine flux quantification in this organism, procurement resources should be directed to [2-13C]xylose and [5-13C]xylose first. This evidence-based procurement hierarchy avoids wasteful expenditure on a tracer ranked suboptimal for this specific organism.

Solid-State 13C NMR Structural Elucidation of Carbohydrate-Derived Polymers (Melanoidins, Humins)

When studying the incorporation of xylose carbon into melanoidins or related Maillard reaction polymers via 13C CP-MAS NMR, D-Xylose-1-13C is the preferred labeled reactant because its C-1 position gives a single, well-resolved resonance at 171.3 ppm, in contrast to the three overlapping peaks (48.1, 31.2, 22.5 ppm) produced by D-Xylose-2-13C [4]. This spectral simplicity enables unambiguous assignment and integration, which is critical for quantifying xylose-derived carbon in complex polymeric matrices. Procurement should specify the D-enantiomer with 99 atom% 13C isotopic enrichment to ensure sufficient signal-to-noise ratio in solid-state NMR experiments.

Real-Time In Vivo 13C NMR Monitoring of Xylose Fermentation Kinetics in Whole Cells

For real-time NMR kinetic studies of xylose fermentation, [1-13C]xylose enables monitoring of label transfer from xylose C-1 to xylitol C-1 and ethanol C-2 without cell disruption or derivatization [4]. This application requires [1-13C]xylose specifically because [2-13C]xylose produces signals at different positions (ethanol C-1 instead of C-2), providing complementary but non-redundant kinetic information. Researchers should procure the isomer matching the specific carbon position they need to observe in the product spectrum.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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